REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[OH-].[Ca+2].[OH-].[C:12](=O)([O-])[O-:13].[Na+].[Na+].Cl>O.C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][C:7]=1[CH:12]=[O:13] |f:1.2.3,4.5.6|
|
Name
|
|
Quantity
|
49.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
122 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
139.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
385 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
872 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
90.6 g
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
under vigorous stirring for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled on ice bath
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic one was dried with anhydrous Na2SO4 (50 g)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (silica gel 63-100 μm, 600 g, CCl4→CHCl3→CHCl3/EtOAc 93:7)
|
Type
|
ADDITION
|
Details
|
Fractions containing the product
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C=CC(=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.062 mol | |
AMOUNT: MASS | 9.77 g | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 16.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[OH-].[Ca+2].[OH-].[C:12](=O)([O-])[O-:13].[Na+].[Na+].Cl>O.C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][C:7]=1[CH:12]=[O:13] |f:1.2.3,4.5.6|
|
Name
|
|
Quantity
|
49.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
122 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Name
|
|
Quantity
|
139.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
385 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
872 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
90.6 g
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
under vigorous stirring for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled on ice bath
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic one was dried with anhydrous Na2SO4 (50 g)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (silica gel 63-100 μm, 600 g, CCl4→CHCl3→CHCl3/EtOAc 93:7)
|
Type
|
ADDITION
|
Details
|
Fractions containing the product
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C=CC(=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.062 mol | |
AMOUNT: MASS | 9.77 g | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 16.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |